2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide
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Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-amino-4-oxo-1H-pyrimidine-2-thiol.
Thiol-Alkylation: The thiol group of 6-amino-4-oxo-1H-pyrimidine-2-thiol is alkylated with N-prop-2-enylacetamide under basic conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and anticancer activities.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Drug Development: Investigated as a lead compound for the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide involves:
Molecular Targets: It targets specific enzymes or proteins involved in biological pathways.
Pathways: It may inhibit key enzymes in nucleotide synthesis or DNA replication, leading to its antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A pyrimidine derivative used as an anticancer agent.
Methotrexate: Another pyrimidine derivative with anticancer and immunosuppressive properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide is unique due to its specific structural features, such as the presence of a thiol group and a prop-2-enylacetamide moiety, which may confer distinct biological activities compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-11-8(15)5-16-9-12-6(10)4-7(14)13-9/h2,4H,1,3,5H2,(H,11,15)(H3,10,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIXBGRTYARBJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)CSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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